3-benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
3-Benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a benzyl group, a methyl group, and a sulfanylidene group attached to a thieno[2,3-d]pyrimidine core, which is further substituted with a carboxylic acid group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps maintain optimal conditions for the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : The sulfanylidene group can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Electrophilic substitution reactions typically require strong electrophiles, such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: : Esters, amides, and carboxylic acids.
Reduction: : Thiol derivatives.
Substitution: : Halogenated benzyl derivatives and nitro-substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential in various assays, including antimicrobial and antiviral activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have indicated its efficacy in treating infections and inflammation, positioning it as a promising candidate for pharmaceutical applications.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 3-Benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
3-Benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cycloheptan]-4(6H)-one
3,5-Dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
3-Benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-benzyl-5-methyl-4-oxo-2-sulfanylidene-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-8-10-12(22-11(8)14(19)20)16-15(21)17(13(10)18)7-9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZJNVCBQOUVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2C1C(=O)N(C(=S)N2)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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